molecular formula C5H10Cl2N4O B13100198 5,6-Diamino-2-methylpyrimidin-4(1H)-one dihydrochloride

5,6-Diamino-2-methylpyrimidin-4(1H)-one dihydrochloride

Cat. No.: B13100198
M. Wt: 213.06 g/mol
InChI Key: NLAAMAOJCOJETR-UHFFFAOYSA-N
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Description

5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is a heterocyclic compound that has garnered attention in the scientific community due to its potential applications in various fields This compound is a derivative of pyrimidine, featuring two amino groups and a methyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diamino-2-methylpyrimidin-4(1H)-onedihydrochloride is unique due to its specific combination of amino groups and methyl group on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

Molecular Formula

C5H10Cl2N4O

Molecular Weight

213.06 g/mol

IUPAC Name

4,5-diamino-2-methyl-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C5H8N4O.2ClH/c1-2-8-4(7)3(6)5(10)9-2;;/h6H2,1H3,(H3,7,8,9,10);2*1H

InChI Key

NLAAMAOJCOJETR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)N)N.Cl.Cl

Origin of Product

United States

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